molecular formula C10H10Cl2OS B15326958 4-((2,5-Dichlorophenyl)thio)butan-2-one

4-((2,5-Dichlorophenyl)thio)butan-2-one

Cat. No.: B15326958
M. Wt: 249.16 g/mol
InChI Key: JTKYSFXHPMTQDX-UHFFFAOYSA-N
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Description

4-((2,5-Dichlorophenyl)thio)butan-2-one is a chemical compound characterized by its unique structure, which includes a dichlorophenyl group attached to a thioketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,5-Dichlorophenyl)thio)butan-2-one typically involves the reaction of 2,5-dichlorophenyl isothiocyanate with butan-2-one in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-((2,5-Dichlorophenyl)thio)butan-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium methoxide.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-((2,5-Dichlorophenyl)thio)butan-2-one has found applications in several scientific fields:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is used in the manufacture of herbicides and other agrochemicals.

Mechanism of Action

The mechanism by which 4-((2,5-Dichlorophenyl)thio)butan-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

  • 2,4-Dichlorophenol

  • 2,5-Dichlorophenyl isothiocyanate

  • 2,6-Dichlorophenol

  • 3,4-Dichlorophenol

  • 3,5-Dichlorophenol

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

4-(2,5-dichlorophenyl)sulfanylbutan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-7(13)4-5-14-10-6-8(11)2-3-9(10)12/h2-3,6H,4-5H2,1H3

InChI Key

JTKYSFXHPMTQDX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCSC1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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